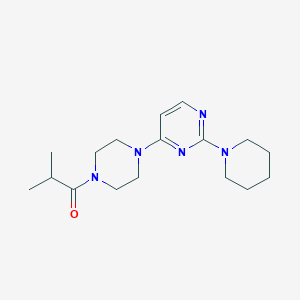![molecular formula C21H30N6O2 B5592327 2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Diazaspiro compounds, including the one , can be synthesized through various methods. A practical and divergent synthesis approach involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents. This method has been applied to create 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility of synthesis techniques for these compounds (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds is often confirmed through crystallographic studies. For example, compounds structurally similar to the subject have been characterized to belong to specific space groups, with detailed bonding and molecular arrangements elucidated using X-ray diffraction. These analyses provide insight into the intricate details of the molecular structure, such as hydrogen bonding and spatial arrangement (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspiro compounds participate in various chemical reactions due to their functional groups. They can undergo intramolecular spirocyclization, which is a method for constructing the diazaspiro[5.5]undecane derivatives. This reaction highlights the reactivity and potential for chemical modifications within these molecules, allowing for the creation of a broad range of derivatives with differing properties (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro compounds are closely linked to their molecular structure. Crystallographic studies provide essential data on the compound's stability, phase transitions, and thermodynamic properties. These studies often involve theoretical simulations, such as Density Functional Theory (DFT), to predict and confirm the physical properties of these compounds, offering a comprehensive understanding of their behavior under various conditions (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of diazaspiro compounds are diverse, depending on the substituents attached to the spiro framework. Their reactivity includes participation in Michael addition reactions, spirocyclization, and various other organic transformations. These reactions are pivotal for synthesizing a wide array of diazaspiro derivatives, demonstrating the compounds' versatility and applicability in different chemical contexts (Yang et al., 2008).
Eigenschaften
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-9-(3-pyrazol-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c28-19-3-5-21(17-26(19)11-2-10-24-16-9-22-18-24)6-14-25(15-7-21)20(29)4-13-27-12-1-8-23-27/h1,8-9,12,16,18H,2-7,10-11,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNVWQPAZWKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCN3C=CC=N3)CN(C1=O)CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)